1-Ethynyl-1-cyclohexanol synthesis from cyclohexanone and acetylene
1-Ethynyl-1-cyclohexanol synthesis from cyclohexanone and acetylene
An In-depth Technical Guide to the Synthesis of 1-Ethynyl-1-cyclohexanol from Cyclohexanone and Acetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-ethynyl-1-cyclohexanol, a key intermediate in the pharmaceutical and fine chemical industries.[1] The document delves into the core chemical principles, detailed experimental protocols, safety considerations, and mechanistic insights of the ethynylation of cyclohexanone. By synthesizing information from established literature and practical considerations, this guide aims to equip researchers and professionals with the knowledge to effectively and safely perform this important transformation.
Introduction: The Significance of 1-Ethynyl-1-cyclohexanol
1-Ethynyl-1-cyclohexanol (ECX) is a tertiary alkynyl alcohol with significant applications as a synthetic precursor and active metabolite.[2] Its structure, featuring a reactive terminal alkyne and a hydroxyl group, makes it a versatile building block in organic synthesis.[1] Notably, it serves as an intermediate in the production of pharmaceuticals, such as the tranquilizer ethinamate, and various other fine chemicals.[1][2] The molecule's sedative, anticonvulsant, and muscle relaxant properties have also led to its investigation in medicinal chemistry.[2] Furthermore, ECX finds utility as a stabilizer, inhibitor, and corrosion inhibitor in various industrial applications.[1][3]
The Favorskii Reaction: Core Principles of Ethynylation
The synthesis of 1-ethynyl-1-cyclohexanol from cyclohexanone and acetylene is a classic example of the Favorskii reaction . This reaction involves the nucleophilic addition of an acetylide anion to a carbonyl group.[4][5][6]
2.1. Reaction Mechanism
The fundamental steps of the Favorskii reaction in this context are:
-
Deprotonation of Acetylene: A strong base is used to deprotonate the terminal alkyne, acetylene, forming a highly nucleophilic acetylide anion.[4][5] Common bases for this purpose include sodium amide (NaNH₂), potassium hydroxide (KOH), or organometallic reagents like Grignard reagents or n-butyllithium.[1][2][4][7]
-
Nucleophilic Attack: The generated acetylide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[2][4] This results in the formation of an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated, typically during an aqueous workup, to yield the final product, 1-ethynyl-1-cyclohexanol.[2]
Caption: Mechanism of the Favorskii Reaction for 1-Ethynyl-1-cyclohexanol Synthesis.
Experimental Protocols: A Step-by-Step Guide
Several variations of the Favorskii reaction have been developed for the synthesis of 1-ethynyl-1-cyclohexanol. The choice of base and solvent system significantly influences the reaction conditions, yield, and safety considerations.
3.1. Method 1: Sodium Amide in Liquid Ammonia
This is a widely used and effective method that provides good yields.[7]
Reagents and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a dry ice condenser.
-
Liquid ammonia (approx. 1 L)
-
Sodium metal (23 g, 1 gram-atom)
-
Dry acetylene gas
-
Cyclohexanone (98 g, 1 mole)
-
50% Sulfuric acid
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Condense approximately 1 L of liquid ammonia into the flask.
-
While stirring, pass a rapid stream of dry acetylene into the liquid ammonia.
-
Carefully add 23 g of sodium metal in small pieces over 30 minutes. The blue color of the dissolved sodium should dissipate quickly as sodium acetylide is formed.[7]
-
Reduce the acetylene flow and add 98 g of cyclohexanone dropwise over about one hour.
-
Allow the reaction mixture to stir for an additional hour after the addition is complete.
-
Let the ammonia evaporate overnight in the fume hood.[7]
-
Carefully decompose the solid residue by adding approximately 400 mL of ice and water.
-
Acidify the mixture with 50% sulfuric acid.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the ether by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain 1-ethynyl-1-cyclohexanol.
Table 1: Typical Reaction Parameters for Sodium Amide Method
| Parameter | Value |
| Reactants | Cyclohexanone, Acetylene, Sodium |
| Solvent | Liquid Ammonia |
| Temperature | -33 °C (boiling point of ammonia) |
| Reaction Time | ~2 hours (plus overnight evaporation) |
| Typical Yield | 65-75%[7] |
3.2. Method 2: Potassium Hydroxide in an Organic Solvent
This method avoids the use of liquid ammonia and sodium metal, which can be advantageous in some laboratory settings.
Reagents and Equipment:
-
Pressure-rated reaction vessel (autoclave)
-
Potassium hydroxide (powdered)
-
Cyclohexanone
-
An inert organic solvent (e.g., diethyl ether, methylcyclohexane)[8]
-
Acetylene gas
Procedure:
-
Charge the autoclave with powdered potassium hydroxide, cyclohexanone, and the organic solvent.
-
Purge the vessel with an inert gas (e.g., nitrogen) and then with acetylene.
-
Pressurize the reactor with acetylene to the desired pressure (e.g., up to 10 bar for industrial processes).[9]
-
Heat the mixture to the target temperature (e.g., 30°C) and stir.[8]
-
Monitor the acetylene uptake. The reaction is complete when the absorption of acetylene ceases.[8]
-
Cool the reactor, vent the excess acetylene, and purge with an inert gas.
-
Quench the reaction mixture with water.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over a suitable drying agent.
-
Remove the solvent and purify the product by vacuum distillation.
Table 2: Typical Reaction Parameters for KOH Method
| Parameter | Value |
| Reactants | Cyclohexanone, Acetylene, Potassium Hydroxide |
| Solvent | Diethyl ether, Methylcyclohexane |
| Temperature | 30-40 °C |
| Pressure | Atmospheric to 10 bar |
| Reaction Time | 4-6 hours |
| Typical Yield | Varies with conditions |
Safety and Hazard Mitigation: A Critical Overview
The synthesis of 1-ethynyl-1-cyclohexanol involves several significant hazards that must be carefully managed.
4.1. Acetylene Handling
Acetylene is a highly flammable and potentially explosive gas, especially under pressure.[9][10]
-
Pressure Limitation: Never use acetylene at pressures above 15 psig (1 bar gauge) in non-specialized equipment, as it can decompose explosively.[10][11]
-
Cylinder Safety: Acetylene cylinders should always be stored and used in an upright position in a well-ventilated area, away from heat and ignition sources.[11] They contain a porous mass and a solvent (acetone) to stabilize the acetylene.[10]
-
Equipment: Use regulators, flashback arrestors, and tubing specifically designed for acetylene.[12]
4.2. Handling of Strong Bases
-
Sodium Amide (NaNH₂): This reagent is highly reactive and pyrophoric. It reacts violently with water to produce flammable ammonia gas.[13] It can also form shock-sensitive peroxides upon exposure to air or prolonged storage.[13] Always handle sodium amide in an inert atmosphere (glovebox or under argon/nitrogen) and wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.[13]
-
Potassium Hydroxide (KOH): KOH is a corrosive solid. Avoid contact with skin and eyes.
4.3. General Laboratory Safety
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Fire Safety: Have a Class D fire extinguisher (for reactive metals like sodium) and a standard ABC or CO₂ extinguisher readily available.[13]
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory.
Caption: General Experimental Workflow for 1-Ethynyl-1-cyclohexanol Synthesis.
Product Characterization
The identity and purity of the synthesized 1-ethynyl-1-cyclohexanol should be confirmed using standard analytical techniques.
-
Physical Properties: It is a colorless solid with a melting point of 30-33 °C.[2]
-
Spectroscopic Data:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the acetylenic proton, the hydroxyl proton, and the cyclohexyl protons.
-
¹³C NMR: The carbon NMR will display signals for the two sp-hybridized carbons of the alkyne group, the carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring.
-
IR Spectroscopy: The infrared spectrum will exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne, and a broad band in the region of 3600-3200 cm⁻¹ for the O-H stretch of the alcohol.[3] A weaker C≡C stretch may be observed around 2100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[14]
-
Conclusion
The synthesis of 1-ethynyl-1-cyclohexanol via the ethynylation of cyclohexanone is a robust and well-established reaction. A thorough understanding of the underlying Favorskii reaction mechanism, careful selection of reagents and reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The detailed protocols and safety guidelines presented in this guide provide a solid foundation for researchers and professionals working in organic synthesis and drug development.
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